Chemical and physical properties of 1-Butanol, 2-(methylamino)-, (S)-
Chemical and physical properties of 1-Butanol, 2-(methylamino)-, (S)-
An In-depth Technical Guide to (S)-2-(methylamino)-1-butanol for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
(S)-2-(methylamino)-1-butanol is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its defined stereochemistry, coupled with the presence of both a primary alcohol and a secondary amine, makes it an important intermediate for the synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(methylamino)-1-butanol, detailed synthetic and analytical protocols, and an exploration of its applications, grounded in established scientific principles. It is intended to be a practical resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and approved pharmaceuticals.[1] The stereocenter, along with the hydrogen-bond donating and accepting capabilities of the hydroxyl and amino groups, allows for specific, high-affinity interactions with biological targets such as enzymes and receptors. (S)-2-(methylamino)-1-butanol, derived conceptually from the natural amino acid (S)-2-aminobutanoic acid, offers a robust platform for introducing chirality and functionality into a target molecule. The N-methylation can further enhance pharmacokinetic properties, such as metabolic stability or membrane permeability, making it a particularly attractive intermediate for drug design.
This document will provide an in-depth analysis of this compound, from its fundamental properties to its practical application in the laboratory.
Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. While experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)butan-1-ol | [2] |
| CAS Number | 105157-71-9 | [2] |
| Molecular Formula | C₅H₁₃NO | [2][3] |
| Molecular Weight | 103.16 g/mol | [2][3] |
| Canonical SMILES | CCNC | [2] |
| InChI Key | HSHIHFMFJLIQDN-BYPYZUCNSA-N | [4] |
Physicochemical Data
The following table summarizes key physical properties. Data for the racemate or close structural analogs are used to provide estimated values where specific data for the (S)-enantiomer is unavailable.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar short-chain amino alcohols. |
| Boiling Point | 69 °C at 11 Torr | Data for the racemate, 2-(methylamino)-1-butanol.[4] |
| Density | 0.918 g/cm³ at 20 °C | Data for the racemate, 2-(methylamino)-1-butanol.[4] |
| Solubility | Soluble in water, ethanol, methanol, DCM. | Typical for polar, low molecular weight amino alcohols. |
| Optical Rotation | [α] < 0 | The specific rotation has not been reported, but a negative value (levorotatory) is expected based on trends for similar (S)-amino alcohols. This requires experimental verification. |
Synthesis of Enantiomerically Pure (S)-2-(methylamino)-1-butanol
The most reliable and common strategy for synthesizing enantiopure compounds like (S)-2-(methylamino)-1-butanol is to start from the "chiral pool." This involves using a readily available, inexpensive, and enantiopure starting material, such as a natural amino acid. A robust synthesis can be designed starting from (S)-2-aminobutanoic acid.
Synthetic Workflow Overview
The synthesis involves a three-step sequence:
-
N-Methylation & Protection: The amino group of (S)-2-aminobutanoic acid is first methylated and then protected to prevent side reactions. A direct reductive amination followed by protection is an efficient route.
-
Carboxylic Acid Reduction: The protected amino acid's carboxylic acid group is reduced to a primary alcohol.
-
Deprotection: The protecting group is removed to yield the final product.
Caption: Logical flow for the synthesis of (S)-2-(methylamino)-1-butanol.
Detailed Experimental Protocol
Expertise in Action: The choice of a Boc (tert-butoxycarbonyl) protecting group is strategic. It is stable to the nucleophilic and basic conditions of many reactions, including the hydride reduction step, yet it can be removed under mild acidic conditions (like Trifluoroacetic Acid, TFA) that are unlikely to cause racemization of the chiral center.
Step 1: Synthesis of N-Boc-(S)-2-(methylamino)butanoic Acid
-
Dissolve (S)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of water and methanol.
-
Add aqueous formaldehyde (1.1 eq, 37% solution) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the protected amino acid, which can often be used without further purification.
Step 2: Synthesis of N-Boc-(S)-2-(methylamino)-1-butanol
-
Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a magnetic stirrer.
-
Prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Dissolve the N-Boc-(S)-2-(methylamino)butanoic acid (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, then 15% NaOH solution, then water again (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected amino alcohol.
Step 3: Synthesis of (S)-2-(methylamino)-1-butanol (Deprotection)
-
Dissolve the crude N-Boc-(S)-2-(methylamino)-1-butanol (1.0 eq) from Step 2 in dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify to pH >12 with 1M NaOH.
-
Extract the final product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(methylamino)-1-butanol. Further purification can be achieved by vacuum distillation.[4]
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and analytical techniques must be employed.
Spectroscopic Analysis
While public spectral data is scarce, the expected spectra can be reliably predicted.
Caption: A self-validating analytical workflow for product characterization.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments.
-
Prediction (in CDCl₃, ~400 MHz):
-
~3.5-3.7 ppm (2H, multiplet): Protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
~2.5-2.7 ppm (1H, multiplet): The chiral proton (-CH(N)-).
-
~2.4 ppm (3H, singlet): Protons of the methyl group on the nitrogen (-NCH₃).
-
~1.3-1.6 ppm (2H, multiplet): Protons of the ethyl group's methylene (-CH₂CH₃).
-
~0.9 ppm (3H, triplet): Protons of the ethyl group's methyl (-CH₂CH₃).
-
Broad singlet (2H): Exchangeable protons from -OH and -NH groups. Position is concentration-dependent.
-
-
-
¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms.
-
Prediction (in CDCl₃, ~100 MHz):
-
~65-70 ppm: -CH₂OH carbon.
-
~60-65 ppm: Chiral -CH(N)- carbon.
-
~35-40 ppm: -NCH₃ carbon.
-
~25-30 ppm: -CH₂CH₃ carbon.
-
~10-15 ppm: -CH₂CH₃ carbon.
-
-
4.1.2. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-2-(methylamino)-1-butanol (C₅H₁₃NO), the expected exact mass is 103.0997 g/mol .[2] Electrospray ionization (ESI) would likely show a prominent peak at m/z = 104.1, corresponding to the protonated molecule [M+H]⁺.
4.1.3. Infrared (IR) Spectroscopy IR spectroscopy is essential for confirming the presence of key functional groups.
-
Prediction:
-
3300-3500 cm⁻¹ (Broad): O-H stretch from the alcohol.
-
3200-3400 cm⁻¹ (Sharp/Broad): N-H stretch from the secondary amine. These two peaks may overlap.
-
2960-2850 cm⁻¹ (Strong, sharp): C-H stretches from the alkyl groups.
-
1050-1150 cm⁻¹ (Strong): C-O stretch from the primary alcohol.
-
Chiral Analysis
-
Polarimetry: As a chiral molecule, (S)-2-(methylamino)-1-butanol will rotate plane-polarized light. Measuring the specific rotation is a fundamental method to confirm the presence of a single enantiomer, though it doesn't quantify small amounts of the other enantiomer.[6]
-
Chiral HPLC/GC: For definitive enantiomeric purity (e.g., determining enantiomeric excess, ee), chromatography on a chiral stationary phase is the gold standard.
Applications in Drug Development
The primary utility of (S)-2-(methylamino)-1-butanol is as a chiral synthon. Its structure can be incorporated into larger molecules to impart specific stereochemistry, which is often critical for pharmacological activity.
Case Study: A Building Block for Kinase Inhibitors Many kinase inhibitors bind to the ATP pocket of the enzyme, and hydrogen bonding with the "hinge region" is a common binding motif. The 1,2-amino alcohol structure is ideal for forming these interactions.
Hypothetical Application Workflow:
-
Coupling Reaction: The secondary amine of (S)-2-(methylamino)-1-butanol can be used as a nucleophile to append a heterocyclic core (e.g., a pyrimidine or purine), a common feature in kinase inhibitors.
-
Functionalization: The primary alcohol can be further modified. It could be oxidized, esterified, or used as a handle to attach other fragments designed to interact with different parts of the kinase, thereby increasing potency and selectivity.
The causality for using this specific building block is clear: it provides a stereochemically defined scaffold that correctly orients the necessary hydrogen-bond donors (the amine and alcohol) for high-affinity binding to the target protein.
Safety and Handling
(S)-2-(methylamino)-1-butanol must be handled with appropriate care, following standard laboratory safety protocols.
GHS Hazard Classification[2]
| Hazard | Code | Description |
| Physical | H227 | Combustible liquid |
| Health | H314 | Causes severe skin burns and eye damage |
| Health | H335 | May cause respiratory irritation |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[9]
-
In case of Exposure:
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Conclusion
(S)-2-(methylamino)-1-butanol is a potent chiral building block with significant applications in pharmaceutical development. Its synthesis from the chiral pool provides a reliable route to enantiomerically pure material. Proper analytical characterization is crucial to ensure its quality for use in multi-step syntheses. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this versatile molecule to construct the next generation of complex and effective therapeutic agents.
References
- Benchchem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13199111, 2-(Methylamino)-1-butanol, (S)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119693, 2-(Methylamino)-1-butanol.
- Safety Data Sheet. (2010, October 22). DL-2-Methyl-1-butanol.
- CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-butanol.
- Safety Data Sheet. (2018, March 8). Hanwha Chemical Co, Ltd.
- TCI Chemicals. (2025, November 16). Safety Data Sheet: (S)-(-)-2-Methyl-1-butanol.
- TCI Chemicals. (2025, October 27). Safety Data Sheet: DL-2-Amino-1-butanol.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry.
- University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
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